molecular formula C23H19ClO6 B11018791 8-chloro-7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

8-chloro-7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11018791
M. Wt: 426.8 g/mol
InChI Key: SHJPEJAWCDXTJC-UHFFFAOYSA-N
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Description

8-chloro-7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with a unique structure that includes a chloro-substituted chromenone core and a benzodioxepin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the chromenone core, the introduction of the chloro substituent, and the attachment of the benzodioxepin moiety. Common reagents used in these reactions include chlorinating agents, such as thionyl chloride or phosphorus pentachloride, and coupling reagents like EDCI or DCC for esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-chloro-7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving chromenone derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-chloro-7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites that are not accessible to other molecules, potentially leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Similar in structure but lack the chloro substituent and benzodioxepin moiety.

    Chromones: Share the chromenone core but differ in the substituents attached to the core.

    Benzodioxepins: Contain the benzodioxepin moiety but lack the chromenone core.

Uniqueness

8-chloro-7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its combination of a chloro-substituted chromenone core and a benzodioxepin moiety, which gives it distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C23H19ClO6

Molecular Weight

426.8 g/mol

IUPAC Name

8-chloro-7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C23H19ClO6/c24-17-10-16-14-3-1-4-15(14)23(26)30-20(16)11-21(17)29-12-18(25)13-5-6-19-22(9-13)28-8-2-7-27-19/h5-6,9-11H,1-4,7-8,12H2

InChI Key

SHJPEJAWCDXTJC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OCC(=O)C4=CC5=C(C=C4)OCCCO5

Origin of Product

United States

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